MOR Functional Potency: N-Pyrrolidino Etonitazene vs. Etonitazene, Fentanyl, and Morphine
In a MOR-β-arrestin2 activation assay conducted under identical experimental conditions, N-pyrrolidino etonitazene demonstrated subnanomolar potency (EC50 = 0.348 nM), essentially equivalent to its parent compound etonitazene (EC50 = 0.360 nM), while exceeding the potency of fentanyl by approximately 43-fold (EC50 = 14.9 nM) and morphine by approximately 833-fold (EC50 = 290 nM) [1]. The retention of high potency despite the pyrrolidine-for-diethylamine substitution confirms that this structural modification is functionally tolerated with respect to MOR activation.
| Evidence Dimension | MOR-β-arrestin2 activation EC50 |
|---|---|
| Target Compound Data | 0.348 nM |
| Comparator Or Baseline | Etonitazene: 0.360 nM; Fentanyl: 14.9 nM; Morphine: 290 nM |
| Quantified Difference | N-pyrrolidino etonitazene vs. etonitazene: 0.97× difference (equivalent); vs. fentanyl: 43× more potent; vs. morphine: 833× more potent |
| Conditions | MOR-β-arrestin2 recruitment assay in CHO-K1 cells co-expressing human MOR and β-arrestin2; agonist stimulation for 90 min at 37°C [1] |
Why This Matters
Procurement of N-pyrrolidino etonitazene as a reference standard is justified by its MOR potency profile, which is distinct from fentanyl (requiring different assay sensitivity ranges) yet comparable to etonitazene, enabling direct structure-activity comparisons within the nitazene series.
- [1] Vandeputte MM, Krotulski AJ, Walther D, Glatfelter GC, Papsun DM, Walton SE, Logan BK, Baumann MH, Stove CP. Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid. Arch Toxicol. 2022;96(6):1845-1863. doi:10.1007/s00204-022-03276-4. View Source
